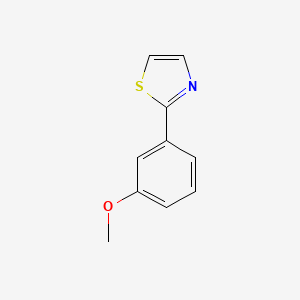

2-(3-Methoxyphenyl)-1,3-thiazole

Beschreibung

2-(3-Methoxyphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a 3-methoxyphenyl group.

Thiazoles are renowned for their pharmacological versatility, with applications ranging from anticancer agents to antimicrobial drugs . The methoxy group at the phenyl ring’s 3-position likely influences electronic properties (e.g., electron-donating effects) and steric interactions, which may modulate biological activity and binding affinity. Synthesis of such compounds typically involves cyclization reactions or coupling of pre-functionalized aryl halides with thiazole precursors, as seen in analogous syntheses of 2-(halophenyl)-1,3-thiazoles and acetamide-functionalized thiazoles .

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFVVNZCRMFPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of 2-(3-Methoxyphenyl)-1,3-thiazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-(3-Methoxyphenyl)-1,3-thiazole. Research indicates that thiazoles can exhibit potent antiproliferative effects against various cancer cell lines:

- Breast Cancer : A study demonstrated that thiazole derivatives showed significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds inducing cell cycle arrest and apoptosis .

- Tubulin Inhibition : Another investigation reported that certain thiazole derivatives acted as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

Thiazole compounds have also been evaluated for their antimicrobial activity. For instance:

- In Vitro Studies : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results. Some compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and ketoconazole .

- Fungal Activity : Thiazoles have demonstrated antifungal properties against strains such as Aspergillus niger, further supporting their potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Effects

Thiazole derivatives are being explored for their anti-inflammatory properties. New thiazole carboxamide derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial targets in the treatment of inflammatory diseases. One compound exhibited an IC50 value indicating strong selectivity towards COX-1, suggesting potential for developing anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole typically involves the reaction of appropriate phenolic compounds with thioketones or thioamides under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Anticancer Activity

A specific derivative of 2-(3-Methoxyphenyl)-1,3-thiazole was synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability compared to controls, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of newly synthesized thiazoles against resistant strains of Staphylococcus aureus. The results revealed that certain derivatives displayed superior activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents.

Data Tables

Wirkmechanismus

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Key Observations :

- Substituent Position : The 3-methoxy group in the target compound may confer distinct electronic effects compared to 4-methoxy (e.g., 9e ), altering dipole moments and receptor interactions.

- Functional Groups : Acetamide derivatives (e.g., 9e) exhibit enhanced hydrogen-bonding capacity, whereas halophenyl analogs (e.g., 53–56 ) leverage halogen bonding for stability.

- Hybrid Systems: Thiazole-oxadiazole hybrids demonstrate synergistic effects from multiple heterocycles, contrasting with the simplicity of monosubstituted thiazoles.

Pharmacological and Chemical Activity

Key Insights :

- Methoxy Substitution : Methoxy groups generally improve pharmacokinetic properties (e.g., solubility, metabolic stability) compared to halogens or alkyl chains .

- Activity Mechanisms : Hydrazinyl derivatives target epigenetic regulators (e.g., histone acetylases), while halophenyl thiazoles rely on halogen bonding for target engagement.

- Synthetic Complexity : Functionalization at the thiazole’s 5-position (e.g., acetamide in 9e ) requires multi-step syntheses, whereas direct aryl substitution (e.g., 2-halophenyl ) is more straightforward.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Methoxyphenyl)-1,3-thiazole, and how are the products characterized?

- Methodological Answer: A common approach involves coupling reactions between appropriately substituted precursors. For example, 2-(4-methoxyphenyl)-1,3-thiazole derivatives have been synthesized via cyclization of thioureas with α-haloketones under reflux in ethanol or acetonitrile . Characterization typically employs:

- IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

- ¹H/¹³C NMR to verify methoxyphenyl substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm).

- Elemental analysis to validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Table 1: Example Reaction Conditions and Yields

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Thiourea + α-bromoketone | Ethanol | None | 65–78 | |

| Thioamide + Halogenated aryl | Acetonitrile | K₂CO₃ | 72–85 |

Q. How is the purity and structural integrity of 2-(3-Methoxyphenyl)-1,3-thiazole confirmed experimentally?

- Methodological Answer:

- Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .

- Melting point analysis ensures consistency with literature values (e.g., 120–125°C for similar thiazoles) .

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.0542 for C₁₀H₉NO₂S) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 2-(3-Methoxyphenyl)-1,3-thiazole, and what discrepancies arise between theory and experiment?

- Methodological Answer:

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Exact exchange terms improve accuracy for aromatic systems .

- Discrepancies often arise in bond lengths (e.g., C-S thiazole ring: theoretical 1.72 Å vs. experimental 1.69 Å from crystallography) and charge distribution due to solvent effects .

Q. What strategies resolve contradictions in spectroscopic data during characterization of novel thiazole derivatives?

- Methodological Answer:

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography provides definitive bond angles and torsional conformations (e.g., dihedral angle between thiazole and methoxyphenyl: 15–25°) .

- Dynamic NMR at variable temperatures clarifies fluxional behavior in substituent dynamics .

Q. How are structure-activity relationships (SARs) established for 2-(3-Methoxyphenyl)-1,3-thiazole derivatives in antimicrobial studies?

- Methodological Answer:

- Bioisosteric replacement : Substitute methoxy with halogens (e.g., F, Cl) to assess electronic effects on microbial target binding .

- Docking studies (e.g., AutoDock Vina) model interactions with enzyme active sites (e.g., cytochrome P450).

- Minimum inhibitory concentration (MIC) assays correlate substituent lipophilicity (logP) with activity against S. aureus (e.g., MIC = 4–32 µg/mL) .

Q. What methodologies optimize regioselectivity in thiazole functionalization reactions?

- Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to control electrophilic substitution at C5 .

- Microwave-assisted synthesis reduces side reactions (e.g., 80°C, 30 min vs. 6 hr conventional heating) .

- Protecting groups (e.g., Boc for amines) prevent undesired coupling at reactive sites .

Q. How do solvent and catalyst choices impact the synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole derivatives?

- Methodological Answer:

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in SNAr reactions .

- Heterogeneous catalysts (e.g., bleaching earth clay) improve yields in esterification (e.g., 85% vs. 60% uncatalyzed) .

- Solvent-free conditions under ball milling reduce waste but require precise stoichiometry .

Q. What in silico approaches predict the pharmacokinetic properties of 2-(3-Methoxyphenyl)-1,3-thiazole analogs?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.